Bioanalytical labs quantifying (R)-clevidipine face chiral peak splitting and ex vivo esterase degradation when using racemic internal standards. (R)-Clevidipine-13C,d3 resolves these with exact enantiomeric matching and a +4 Da mass shift.
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(R)-Clevidipine-13C,d3 is an enantiomerically pure, stable isotope-labeled internal standard (SIL-IS) engineered for the precise mass spectrometric quantification of the (R)-enantiomer of clevidipine. Clevidipine is an ultrashort-acting dihydropyridine calcium channel blocker characterized by extremely rapid esterase-mediated hydrolysis in whole blood, which necessitates rigorous sample stabilization and exact internal standardization to prevent ex vivo degradation artifacts[1]. By incorporating a +4 Da mass shift (one 13C and three deuterium atoms) specifically on the (R)-enantiomer, this compound provides an exact chromatographic and ionization match for chiral LC-MS/MS assays. This enables highly accurate pharmacokinetic modeling of the (R)-enantiomer's distinct 8-minute terminal half-life without the isotopic interference or peak-splitting issues associated with generic or racemic standards [2].
Substituting (R)-Clevidipine-13C,d3 with a racemic SIL-IS (e.g., rac-Clevidipine-d7) or a structural analog (e.g., felodipine) fundamentally compromises chiral pharmacokinetic assays. Because the (R)- and (S)-enantiomers of clevidipine exhibit different terminal half-lives, chiral chromatographic resolution is mandatory[1]. A racemic internal standard will split into two peaks during chiral LC-MS/MS, complicating integration, reducing the signal-to-noise ratio per channel by half, and risking co-elution interference if the enantiomeric ratio of the standard is not perfectly balanced. Furthermore, structural analogs like felodipine fail to mimic the extreme susceptibility of clevidipine to blood esterases, meaning they cannot accurately correct for ex vivo analyte loss during sample extraction and preparation, leading to severe quantitative bias [2].
In chiral LC-MS/MS methods required to separate the enantiomers of clevidipine, the use of an enantiopure internal standard like (R)-Clevidipine-13C,d3 ensures a single, sharp peak that perfectly co-elutes with the target (R)-analyte. In contrast, using a racemic labeled standard (e.g., rac-Clevidipine-d7) results in two distinct peaks, halving the effective internal standard signal per enantiomer channel and introducing potential peak overlap or baseline noise[1]. This exact co-elution is critical for maintaining high precision at the lower limit of quantification (LLOQ), typically required at 0.1 ng/mL in whole blood matrices [2].
| Evidence Dimension | Internal standard peak integrity in chiral LC |
| Target Compound Data | Single sharp peak perfectly co-eluting with (R)-clevidipine |
| Comparator Or Baseline | rac-Clevidipine-d7 (Splits into two peaks, reducing effective signal intensity per channel by ~50%) |
| Quantified Difference | 100% signal allocation to the target (R)-channel vs. ~50% allocation with a racemic IS |
| Conditions | Chiral LC-MS/MS analysis of human whole blood extracts |
Procurement of the enantiopure SIL-IS prevents assay sensitivity loss and integration errors inherent to using racemic standards in chiral pharmacokinetics.
Clevidipine undergoes extremely rapid hydrolysis by non-specific blood esterases, with an initial half-life of approximately 1 to 2 minutes [1]. Even with the addition of esterase inhibitors like sodium fluoride or SDS during blood collection, residual ex vivo degradation can occur during liquid-liquid extraction. Because (R)-Clevidipine-13C,d3 shares the exact chemical structure and esterase susceptibility as the target analyte, it degrades at an identical rate, providing a perfect mathematical correction for analyte loss. Structural analogs like felodipine, which lack this specific labile ester moiety, cannot correct for this degradation, leading to significant quantitative bias [2].
| Evidence Dimension | Correction for ex vivo esterase-mediated hydrolysis |
| Target Compound Data | 1:1 degradation tracking with (R)-clevidipine |
| Comparator Or Baseline | Felodipine IS (Fails to track clevidipine-specific esterase hydrolysis) |
| Quantified Difference | 1:1 degradation tracking with (R)-clevidipine vs. uncorrected analyte loss when using non-esterase-labile analogs |
| Conditions | Whole blood sample preparation using liquid-liquid extraction prior to LC-MS/MS |
Ensures bioanalytical accuracy by perfectly compensating for the extreme instability of the analyte during sample handling.
Unlabeled clevidipine contains two chlorine atoms, producing a distinct natural isotopic envelope with prominent M+2 and M+4 peaks (the M+4 peak is approximately 10% the intensity of the monoisotopic mass). By utilizing a +4 Da mass shift (13C, d3), (R)-Clevidipine-13C,d3 provides a specific mass channel that minimizes cross-talk from the natural M+4 isotope of high-concentration clinical samples, a common issue with lower-mass labels (+1 or +2 Da) [1]. This ensures linear dynamic ranges extending up to 40 ng/mL or higher without isotopic interference [2].
| Evidence Dimension | Isotopic cross-talk interference |
| Target Compound Data | +4 Da shift (13C, d3) avoids major overlap with the M, M+2 envelope |
| Comparator Or Baseline | +1 or +2 Da labeled analogs (Subject to significant cross-talk from the natural 37Cl isotopes) |
| Quantified Difference | Near-zero isotopic interference from the high-concentration unlabeled drug M+2 peak (~65% abundance) |
| Conditions | Electrospray ionization (ESI) MS/MS in multiple reaction monitoring (MRM) mode |
Prevents false-positive signal inflation at the LLOQ, ensuring regulatory compliance in pharmacokinetic assay validation.
Employed in LC-MS/MS assays designed to independently track the 8-minute terminal half-life of (R)-clevidipine versus the 11-minute half-life of (S)-clevidipine in clinical or preclinical whole blood samples [1].
Utilized in bioanalytical workflows where the extreme susceptibility of the analyte to blood esterases requires an internal standard that degrades at the exact same rate during sample extraction, preventing quantitative bias [2].
Applied in high-throughput MRM-based mass spectrometry where avoiding isotopic cross-talk from the dichloro-containing parent drug is necessary to maintain a wide linear dynamic range up to 40 ng/mL [2].
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